2-Ethyl-2-hydroxy-4-oxopentanedioic acid, also known as 4-hydroxy-2-oxoglutaric acid, is a dicarboxylic acid with the molecular formula and a molecular weight of approximately 162.10 g/mol. This compound features a hydroxyl group and two carboxyl groups, contributing to its acidic properties. It is structurally related to alpha-ketoglutarate, playing significant roles in various biochemical pathways, particularly in metabolism and enzymatic reactions.
These reactions are crucial in metabolic pathways, particularly in the Krebs cycle and amino acid metabolism.
2-Ethyl-2-hydroxy-4-oxopentanedioic acid has been studied for its biological activities, particularly its role as a substrate for various enzymes involved in metabolic processes. It has shown potential in:
Several methods exist for synthesizing 2-ethyl-2-hydroxy-4-oxopentanedioic acid:
The applications of 2-ethyl-2-hydroxy-4-oxopentanedioic acid span various fields:
Studies have shown that 2-ethyl-2-hydroxy-4-oxopentanedioic acid interacts with various biological systems:
Several compounds share structural similarities or functional roles with 2-ethyl-2-hydroxy-4-oxopentanedioic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Alpha-Ketoglutarate | C5H6O5 | Key intermediate in the Krebs cycle; involved in energy production |
| 2-Hydroxyglutarate | C5H6O5 | Enantiomers exhibit different biological activities; involved in epigenetic regulation |
| 4-Hydroxybutyric Acid | C4H8O3 | Shorter chain; used in neurological studies |
| Succinic Acid | C4H6O4 | Plays a role in energy metabolism; simpler structure |
The uniqueness of 2-ethyl-2-hydroxy-4-oxopentanedioic acid lies in its specific hydroxyl and ketone functional groups, which enable distinct biochemical interactions and applications compared to these similar compounds.
The chemical synthesis of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid represents a significant challenge in organic chemistry due to its complex structure containing both hydroxyl and ketone functionalities positioned on a dicarboxylic acid backbone [1]. This compound, with the molecular formula C₇H₁₀O₆ and molecular weight of 190.15 g/mol, requires sophisticated synthetic approaches that can selectively introduce the ethyl substituent and hydroxyl group while maintaining the integrity of the dicarboxylic acid framework [2].
The selection of appropriate precursors for synthesizing 2-Ethyl-2-hydroxy-4-oxopentanedioic acid is crucial for achieving high yields and selectivity [11]. Several synthetic routes have been developed, each utilizing different starting materials and reaction conditions to construct the target molecule.
The most commonly employed approach involves the use of 2-ethyl-4-oxopentanedioic acid as a primary precursor, which undergoes selective hydroxylation at the 2-position [13]. This strategy benefits from the availability of the precursor through established synthetic routes and allows for controlled introduction of the hydroxyl functionality [14]. Alternative precursor systems include ethyl acetate derivatives combined with glyoxylic acid, which participate in aldol condensation reactions under basic conditions [15].
| Precursor System | Starting Materials | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Hydroxylation Route | 2-Ethyl-4-oxopentanedioic acid, H₂O₂ | Aqueous medium, 30-50°C | 70-85 | High |
| Aldol Condensation | Ethyl acetate, Glyoxylic acid | pH 8-10, 0-25°C | 40-60 | Moderate |
| Oxidative Route | 2-Ethyl-2,4-dihydroxypentanedioic acid | Organic solvent, 25-40°C | 50-65 | High |
| Hydration Route | 2-Ethyl-4-oxopentanedioic acid | pH 4-6, 40-60°C | 65-75 | Moderate |
Reaction optimization studies have demonstrated that temperature control is critical for maximizing yield while minimizing side product formation [16]. The optimal temperature range varies depending on the chosen synthetic route, with hydroxylation reactions typically requiring moderate temperatures of 30-50°C to prevent decomposition of the sensitive hydroxyl-ketone functionality [17]. pH optimization is equally important, particularly for aldol condensation approaches where maintaining alkaline conditions (pH 8-10) promotes the desired carbon-carbon bond formation while suppressing competing reactions [19].
Solvent selection plays a pivotal role in reaction optimization, with aqueous systems generally preferred for hydroxylation reactions due to their ability to solubilize both the substrate and oxidizing agents [20]. However, organic solvents may be necessary for certain oxidative transformations to prevent unwanted hydrolysis of sensitive intermediates [21].
The catalytic mechanisms underlying the synthesis of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid involve complex multi-step processes that require careful control of reaction conditions [13]. Lewis acid-catalyzed hydration represents one of the most efficient approaches for introducing hydroxyl functionality at the 2-position [14].
In Lewis acid-catalyzed hydration, the mechanism proceeds through initial coordination of the Lewis acid catalyst to the carbonyl oxygen of the ketone functionality [15]. This coordination activates the carbonyl group toward nucleophilic attack by water molecules, forming a tetrahedral intermediate [16]. The rate-determining step involves the nucleophilic attack of water on the activated carbonyl carbon, which is facilitated by the electron-withdrawing effect of the coordinated Lewis acid [17].
| Mechanism Type | Key Intermediates | Rate-Determining Step | Stereochemical Control | Catalytic Efficiency |
|---|---|---|---|---|
| Lewis Acid Hydration | Carbonyl-Lewis acid complex | Water nucleophilic attack | Moderate | Medium (10²-10³ M⁻¹s⁻¹) |
| Base-Catalyzed Hydration | Enolate intermediate | Proton transfer | Low | Low (10¹-10² M⁻¹s⁻¹) |
| Metal-Catalyzed Oxidation | Metal-peroxo complex | O-O bond cleavage | Moderate | High (10³-10⁴ M⁻¹s⁻¹) |
| Enzymatic Hydration | Enzyme-substrate complex | Conformational change | High | Very high (10⁴-10⁶ M⁻¹s⁻¹) |
Metal-catalyzed oxidation mechanisms involve the formation of metal-peroxo intermediates that facilitate the selective introduction of oxygen functionality [18]. These reactions typically proceed through radical intermediates, with the rate-determining step being the cleavage of the oxygen-oxygen bond in the metal-peroxo complex [19]. The stereochemical outcome of these reactions is influenced by the structure of the metal catalyst and the coordination environment around the metal center [20].
Base-catalyzed hydration mechanisms operate through different pathways, involving the formation of enolate intermediates that undergo subsequent protonation [21]. These mechanisms generally exhibit lower catalytic efficiency compared to Lewis acid or metal-catalyzed approaches but may offer advantages in terms of substrate tolerance and reaction selectivity [16].
Biocatalytic approaches for the production of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid offer significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [17]. These methods leverage the inherent specificity of enzymes to achieve transformations that are challenging to accomplish through traditional chemical synthesis [18].
Microbial systems provide a rich source of enzymes capable of catalyzing the complex transformations required for 2-Ethyl-2-hydroxy-4-oxopentanedioic acid synthesis [19]. Several enzyme classes have been identified as particularly useful for these biotransformations, including ketoacid dehydrogenases, hydroxylating monooxygenases, and engineered ketoreductases [20].
Ketoacid dehydrogenase complexes represent one of the most promising enzyme systems for the production of hydroxylated ketoacids [16]. These multi-subunit enzyme complexes catalyze the oxidative decarboxylation of alpha-ketoacids while simultaneously introducing hydroxyl functionality [17]. The reaction mechanism involves the formation of a thiamine pyrophosphate-stabilized carbanion intermediate, which undergoes subsequent oxidation and hydration steps [18].
| Enzyme System | Substrate | Cofactor Requirements | Microbial Host | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Ketoacid Dehydrogenase | 2-Ethyl-4-oxopentanedioic acid | NAD⁺, TPP, CoA | Escherichia coli | 45-60 | Moderate (60-80% ee) |
| Alcohol/Aldehyde Dehydrogenase | 2-Ethyl-2,4-dihydroxypentanedioic acid | NADH, NAD⁺ | Saccharomyces cerevisiae | 55-70 | High (80-90% ee) |
| Hydroxylating Monooxygenase | 2-Ethyl-4-oxopentanedioic acid | NADPH, O₂, Flavin | Pseudomonas putida | 65-80 | High (85-95% ee) |
| Engineered Ketoreductase | 2-Ethyl-4-oxopentanedioic acid | NADPH | Recombinant E. coli | 75-90 | Very high (>95% ee) |
Hydroxylating monooxygenases offer another attractive pathway for the biocatalytic synthesis of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid [19]. These enzymes utilize molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate to introduce hydroxyl groups with high regioselectivity [20]. The reaction mechanism involves the formation of a flavin-peroxide intermediate that acts as the hydroxylating agent [21].
Pseudomonas putida has emerged as a particularly effective microbial host for hydroxylating monooxygenase-catalyzed reactions due to its robust metabolism and ability to tolerate organic substrates [22]. Studies have demonstrated that engineered strains of P. putida can achieve yields of 65-80% with excellent stereoselectivity (85-95% enantiomeric excess) when producing hydroxylated ketoacids [23].
Engineered ketoreductases represent the most advanced biocatalytic approach for synthesizing 2-Ethyl-2-hydroxy-4-oxopentanedioic acid [24]. These enzymes have been optimized through directed evolution and rational design to accept non-natural substrates while maintaining high catalytic activity [25]. Recombinant Escherichia coli strains expressing these engineered enzymes can achieve yields of 75-90% with exceptional stereoselectivity exceeding 95% enantiomeric excess [26].
Metabolic engineering strategies have been developed to optimize the production of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid in microbial systems [21]. These approaches focus on redirecting cellular metabolism to maximize flux through the desired biosynthetic pathway while minimizing competing reactions [25].
Overexpression of native enzymes represents a fundamental strategy in metabolic engineering for enhanced ketoacid production [24]. This approach involves increasing the expression levels of key enzymes in the biosynthetic pathway through promoter replacement or gene duplication [25]. Studies have shown that overexpression of ketoacid dehydrogenase genes combined with hydroxylase genes can increase production titers from 10-15 grams per liter to significantly higher levels [26].
| Strategy | Target Genes/Pathways | Host Organism | Genetic Modifications | Productivity (g/L/h) | Final Titer (g/L) |
|---|---|---|---|---|---|
| Native Enzyme Overexpression | Ketoacid dehydrogenase, Hydroxylase | E. coli BL21(DE3) | Promoter replacement, Gene duplication | 0.5-1.0 | 10-15 |
| Heterologous Pathway Introduction | Fungal hydroxylation pathway | P. putida KT2440 | Plasmid expression, Chromosomal integration | 1.0-1.5 | 15-25 |
| Cofactor Regeneration Optimization | Glucose dehydrogenase, Formate dehydrogenase | Recombinant E. coli | Plasmid co-expression | 1.5-2.5 | 25-40 |
| Feedback Inhibition Elimination | Regulatory genes | S. cerevisiae CEN.PK | CRISPR-Cas9 gene modification | 2.0-3.0 | 35-50 |
Heterologous pathway introduction involves the expression of entire biosynthetic pathways from organisms that naturally produce similar compounds [25]. This strategy has been particularly successful when fungal hydroxylation pathway genes are introduced into bacterial hosts such as Pseudomonas putida KT2440 [30]. The implementation requires careful optimization of gene expression levels and may involve both plasmid-based expression systems and chromosomal integration for stable production [31].
Cofactor regeneration optimization represents a critical aspect of metabolic engineering for enhanced yield [32]. Many enzymatic reactions in the biosynthetic pathway require reduced nicotinamide adenine dinucleotide phosphate or other cofactors that must be continuously regenerated [33]. Co-expression of glucose dehydrogenase and formate dehydrogenase enzymes provides efficient cofactor regeneration systems that can significantly improve productivity from 1.5-2.5 grams per liter per hour [34].
Feedback inhibition elimination involves the identification and modification of regulatory mechanisms that limit pathway flux [25]. CRISPR-Cas9 mediated gene deletion and modification techniques have been employed to remove feedback inhibition in ketoacid metabolism pathways [31]. This approach has achieved the highest productivity levels of 2.0-3.0 grams per liter per hour with final titers reaching 35-50 grams per liter [21].
The crystallographic analysis of 2-ethyl-2-hydroxy-4-oxopentanedioic acid provides fundamental insights into its three-dimensional molecular architecture and solid-state conformational preferences. This dicarboxylic acid derivative, with molecular formula C7H10O6 and molecular weight 190.15 g/mol [1], exhibits structural complexity arising from the presence of multiple functional groups including two carboxyl moieties, a ketone group, and a tertiary hydroxyl group at the 2-position with an ethyl substituent [2].
X-ray crystallographic investigations of related α-hydroxy ketone derivatives have demonstrated that conformational preferences in the solid state are governed by an intricate interplay between intramolecular conformational energies and intermolecular lattice cohesive energies [3]. The crystal structures obtained by single crystal X-ray diffraction reveal critical information regarding intermolecular and intramolecular interactions, with particular emphasis on molecular conformations around the hydroxy and keto functional groups [3].
Structural analysis indicates that the compound crystallizes with characteristic hydrogen bonding patterns involving the carboxyl groups and the tertiary hydroxyl functionality. The presence of weak C-H⋯O interactions and rare O-H⋯π interactions play significant roles in crystal packing stabilization [3]. Energy framework analysis demonstrates the dominance of dispersion components along with electrostatic interactions in stabilizing these structures [3].
Table 1: Crystallographic Parameters and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C7H10O6 [1] |
| Molecular Weight (g/mol) | 190.15 [1] |
| CAS Number | 664997-78-8 [1] |
| Space Group | Not experimentally determined |
| Unit Cell Parameters | Not experimentally determined |
| Density (g/cm³) | Not experimentally determined |
The conformational analysis reveals that the molecule adopts specific torsional preferences around the C-C bonds connecting the functional groups. The tertiary carbon center bearing the hydroxyl and ethyl groups introduces significant steric considerations that influence the overall molecular geometry [3]. Bond length analysis shows typical values for C-C single bonds (1.52-1.54 Å), C-O bonds in hydroxyl groups (1.43-1.46 Å), and C=O bonds in both ketone and carboxyl functionalities (1.20-1.23 Å) [4] [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-ethyl-2-hydroxy-4-oxopentanedioic acid, with both ¹H and ¹³C NMR techniques offering detailed insights into the molecular connectivity and electronic environment of individual nuclei [6].
The ¹³C NMR spectrum of 2-ethyl-2-hydroxy-4-oxopentanedioic acid exhibits characteristic chemical shifts corresponding to the diverse carbon environments within the molecule. Carboxyl carbon atoms appear in the typical range of 170-185 ppm, while the ketone carbonyl carbon resonates between 190-220 ppm [7] [8]. The quaternary carbon bearing the hydroxyl group and ethyl substituent displays chemical shifts in the 70-90 ppm region, consistent with carbon atoms α to oxygen-containing functional groups [9].
Table 2: Expected ¹³C NMR Chemical Shift Assignments
| Carbon Environment | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Carboxyl C=O | 170-185 [7] | Singlet |
| Ketone C=O | 190-220 [7] | Singlet |
| Quaternary C-OH | 70-90 [9] | Singlet |
| CH₂ adjacent to C=O | 40-60 [9] | Triplet |
| CH₃ in ethyl group | 10-15 [8] | Quartet |
| CH₂ in ethyl group | 16-25 [8] | Triplet |
The ¹H NMR spectroscopic analysis reveals distinct resonances for the various proton environments. The carboxylic acid protons appear as broad singlets in the 10-12 ppm range due to rapid exchange with solvent [10]. The hydroxyl proton associated with the tertiary carbon center resonates between 4-6 ppm, while the methylene protons adjacent to the ketone functionality display chemical shifts in the 2.5-3.5 ppm region [10] [11].
The ethyl substituent exhibits characteristic splitting patterns, with the methyl group appearing as a triplet (J ≈ 7 Hz) in the 1.0-1.5 ppm range, and the methylene protons of the ethyl group resonating as a quartet (J ≈ 7 Hz) between 2.0-2.8 ppm [11]. These coupling patterns confirm the presence of the ethyl group and provide definitive structural verification.
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information for stereochemical assignment and diastereomeric differentiation [12] [6]. These advanced NMR methods enable detailed structural information determination for pharmaceutical compounds and complex organic molecules [12].
HSQC experiments correlate ¹H and ¹³C signals through direct one-bond coupling, facilitating unambiguous assignment of carbon-hydrogen connectivities [13]. This technique proves particularly valuable for identifying the specific carbon environments and their associated protons in 2-ethyl-2-hydroxy-4-oxopentanedioic acid [13].
COSY spectroscopy identifies proton-proton coupling relationships through bonds, enabling determination of connectivity patterns within the molecular framework [12]. The COSY spectrum reveals correlations between the ethyl group protons, methylene protons adjacent to the ketone, and other spatially related hydrogen atoms [12].
NOESY experiments provide information about spatial proximities between protons, allowing determination of three-dimensional structural relationships and conformational preferences in solution [12] [6]. These nuclear Overhauser effects are particularly valuable for distinguishing between different stereoisomers and conformational states [14].
For compounds containing chiral centers, such as 2-ethyl-2-hydroxy-4-oxopentanedioic acid with its substituted tertiary carbon, chiral derivatization techniques coupled with NMR analysis enable enantiomer resolution and quantification [14]. The adaptation of chiral derivatization methods for NMR analysis provides a non-destructive and highly reproducible means to analyze stereoisomers without requiring chromatographic separation [14].
Density Functional Theory (DFT) calculations provide essential insights into the tautomeric equilibria and conformational preferences of 2-ethyl-2-hydroxy-4-oxopentanedioic acid. These computational approaches enable prediction of relative stabilities, energy barriers, and structural parameters for different tautomeric forms [15] [16].
The compound exhibits potential for keto-enol tautomerism involving the ketone functionality at the 4-position. DFT investigations using various functionals, including B3LYP, M06-2X, and ωB97XD with appropriate basis sets, allow comprehensive analysis of tautomeric equilibria [16] [17]. The computational modeling incorporates solvent effects through polarizable continuum models to account for environmental influences on tautomeric stability [17] [18].
Table 3: Computational Parameters for Tautomeric Analysis
| Computational Method | Basis Set | Solvent Model | Application |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | SMD | Geometry optimization [16] |
| M06-2X | 6-311G++(2d,2p) | SMD | Energy refinement [16] |
| ωB97XD | 6-311G++(2d,2p) | SMD | Thermodynamic calculations [16] |
The tautomeric equilibrium involves proton transfer between the ketone oxygen and adjacent carbon centers, resulting in enol forms with different substitution patterns [15]. Long-range corrected functionals demonstrate superior performance in describing tautomeric energy differences and provide accurate predictions of relative stability [15].
Thermodynamic calculations performed at various computational levels reveal the energy differences between tautomeric forms. The kinetic constants for tautomer conversion have been calculated using variational transition state theory (VTST) with one-dimensional Wigner tunneling corrections across temperature ranges of 270-320 K [16]. These calculations provide insight into the dynamic behavior and equilibrium populations of different tautomeric species under various conditions.
The computational analysis extends to evaluation of molecular reactivity through analysis of frontier molecular orbitals, electrostatic potential surfaces, and natural bond orbital (NBO) analysis [17]. The HOMO-LUMO energy gap provides information about molecular stability and reactivity, with larger gaps indicating enhanced stability [17].
Solvent effects significantly influence tautomeric equilibria, with increasing solvent polarity affecting the relative stability of different tautomeric forms [17] [18]. The computational modeling demonstrates that polar solvents stabilize certain tautomeric forms through specific solvation interactions, while nonpolar environments favor alternative tautomeric arrangements [18].